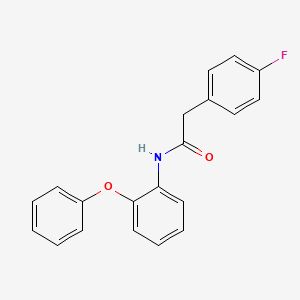

2-(4-fluorophenyl)-N-(2-phenoxyphenyl)acetamide

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-fluorophenyl)-N-(2-phenoxyphenyl)acetamide involves multiple steps, utilizing primary compounds such as 3-fluoro-4-cyanophenol as starting materials. These processes result in novel compounds whose structures are confirmed through elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008). Additionally, the creation of derivatives through reactions like the reductive carbonylation of nitrobenzene in one pot has been studied, offering a glimpse into efficient synthesis methods for related acetamide compounds (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to this compound, has been extensively characterized using various spectroscopic techniques. For instance, X-ray diffraction analysis has provided insights into the crystal structure of synthesized compounds, revealing details about their geometric configuration and molecular orientation (Z. Ping, 2007).

Chemical Reactions and Properties

The chemical reactions involving acetamide compounds often lead to the formation of derivatives with varied functional groups. These reactions are pivotal in modifying the chemical properties of the base molecule, thereby expanding its applicability in different domains. Studies have shown how modifications in the molecular structure, such as the introduction of fluorine or other substituents, impact the compound's reactivity and interaction with other molecules (Ming-Rong Zhang et al., 2005).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are determined by the compound's molecular structure and influence its behavior in various environments. Research has focused on understanding these aspects to facilitate the compound's use in targeted applications (Deepali B Magadum & G. Yadav, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, bonding characteristics, and interactions with other compounds, define the potential uses of this compound. Studies on related compounds reveal how structural modifications can enhance certain chemical properties, making the compound more suitable for specific applications. For example, the introduction of halogen atoms has been shown to significantly affect the compound's chemical behavior and reactivity (K. Parikh & D. Joshi, 2014).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO2/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAYTMZPTLEASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(2-phenylpropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4020447.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4020464.png)

![2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020500.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020501.png)

![2-bromo-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4020516.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B4020523.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)

![{4-[2-(methylthio)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4020538.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]nicotinamide](/img/structure/B4020547.png)